![molecular formula C9H8F2O4S B1422657 2-(4-Difluoromethanesulfonylphenyl)acetic acid CAS No. 1333683-19-4](/img/structure/B1422657.png)
2-(4-Difluoromethanesulfonylphenyl)acetic acid
Overview
Description
2-(4-Difluoromethanesulfonylphenyl)acetic acid, or DFMA, is a compound of interest to many scientific disciplines, due to its unique properties and applications. DFMA is a carboxylic acid that is used in various synthetic processes, and has been studied for its potential in a variety of scientific research applications.
Scientific Research Applications
Synthesis of Chrysene Derivatives : The compound has been used in the synthesis of chrysene derivatives. A study by Guo, Zhou, Zhang, and Hua (2015) demonstrated the use of a related compound in a Brønsted Acid-Promoted one-pot synthesis process, forming chrysene derivatives via an isochromenylium intermediate (Guo, Zhou, Zhang, & Hua, 2015).
Aldose Reductase Inhibitors with Antioxidant Activity : Alexiou and Demopoulos (2010) replaced a carboxylic acid functionality with a difluorophenolic group in aldose reductase inhibitors, a chemotype similar to 2-(4-Difluoromethanesulfonylphenyl)acetic acid. This was part of their research on compounds with potential applications in addressing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Environmental Protection Applications : Mehralipour and Kermani (2021) used a related compound in a process for the degradation and mineralization of herbicides, demonstrating its potential in environmental protection applications (Mehralipour & Kermani, 2021).
Polyimide Synthesis : Saito, Tanaka, Hirai, Nanasawa, Miyatake, and Watanabe (2011) synthesized a novel sulfonated polyimide copolymer using a derivative of 2-(4-Difluoromethanesulfonylphenyl)acetic acid. This research has implications in the development of advanced materials with specific electrical and thermal properties (Saito et al., 2011).
Ketone Synthesis : Keumi, Yoshimura, Shimada, and Kitajima (1988) utilized a related compound for ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating its utility in organic synthesis (Keumi et al., 1988).
Radioactive Synthesis : Dischino, Banville, and Rémillard (2003) reported the use of a related compound in the radioactive synthesis of specific carbon-14 labeled compounds, highlighting its role in radiopharmaceutical applications (Dischino, Banville, & Rémillard, 2003).
properties
IUPAC Name |
2-[4-(difluoromethylsulfonyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCGAFJAGLMQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.